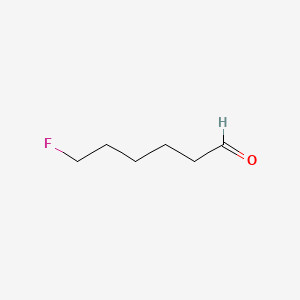

Hexanal, 6-fluoro-

Overview

Description

Hexanal, also known as caproaldehyde, is a six-carbon straight-chain aldehyde . It is a clear liquid with a sharp, green, grassy odor . It is primarily characterized by its unique six-carbon structure . It is found in foods ranging from olive oil to pears to Hass avocados . Its fruity flavor makes it a useful additive in the flavor industry .

Molecular Structure Analysis

Hexanal has a molecular formula of C6H12O . The HEXANAL molecule contains a total of 18 bond(s). There are 6 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .

Chemical Reactions Analysis

Hexanal, as an aldehyde, is susceptible to many of the same reactions as other aldehydes . It can be subjected to oxidation reactions to produce carboxylic acids, in this case, hexanoic acid . It can also undergo a variety of nucleophilic addition reactions due to the presence of the carbonyl group .

Physical And Chemical Properties Analysis

Hexanal is a colorless liquid at room temperature with a sharp, green, grassy odor . The compound has a molar mass of approximately 100.16 g/mol . It boasts a boiling point of approximately 131°C and a melting point of around -73°C, suggesting its relatively high volatility .

Scientific Research Applications

Uncoupling of Monooxygenation and Electron Transport

Hexanal, 6-fluoro-, exhibits unique interactions within biological systems, one being its role in uncoupling monooxygenation from electron transport in liver microsomes. In contrast to n-hexane, perfluoro-n-hexane, a compound closely related to hexanal, 6-fluoro-, is not hydroxylated by the microsomal monooxygenation system. However, it forms an enzyme-substrate complex, stimulating NADPH oxidation and acting as a dead-end inhibitor, uncoupling electron transport from monooxygenation. This finding highlights the potential of fluorocarbons, including hexanal, 6-fluoro-, in medical applications, particularly in liver perfusion and the study of liver metabolism (Ullrich & Diehl, 1971).

Environmental Impact and Wastewater Treatment

The environmental behavior of fluorochemicals, including compounds like hexanal, 6-fluoro-, has been studied to understand their fate in municipal wastewater treatment facilities. These substances enter wastewater systems through domestic use, presenting challenges in treatment due to their persistence. The study explores the mass flows of selected fluorochemicals and identifies significant decreases in certain compounds through specific treatment stages, although conventional treatments do not effectively remove all. This research underscores the importance of developing advanced treatment technologies to manage the environmental impact of fluorochemicals (Schultz et al., 2006).

Novel Fluorinated Compounds and Chemical Synthesis

Research into the rearrangements mediated by Selectfluor and Deoxo-Fluor has led to the synthesis of novel fluorinated compounds, including those based on hexanal, 6-fluoro-. These compounds feature unique structural rearrangements and have potential applications in medicinal chemistry and materials science. The ability to selectively synthesize fluorinated compounds with specific configurations opens new pathways in drug development and the creation of materials with novel properties (Krow et al., 2004).

Food Safety and Antimicrobial Applications

Hexanal, 6-fluoro-, and related compounds have been investigated for their potential to improve the safety of fresh-sliced apples. This study demonstrates that compounds like hexanal can significantly inhibit pathogenic microorganisms, including E. coli, Salmonella enteritidis, and Listeria monocytogenes. Such findings suggest the broader applicability of hexanal, 6-fluoro-, and similar compounds in enhancing the hygienic safety and extending the shelf life of minimally processed foods, marking a promising area for further research in food safety (Lanciotti et al., 2003).

Imaging and Diagnostic Applications

The exploration of novel PET tracers for imaging bacterial infection introduces 6-[18F]-Fluoromaltose as a promising candidate. This tracer, potentially including derivatives of hexanal, 6-fluoro-, demonstrates high specificity for bacterial infections over mammalian cells, offering a new tool for diagnosing infections with precision. The tracer's retention in infected tissues without accumulation in inflamed, non-infected areas paves the way for its use in clinical settings to improve patient management (Gowrishankar et al., 2014).

Mechanism of Action

Hexanal is used as a marker for lipid oxidation in oils and high fat products . A static headspace gas chromatography coupled with flame ionisation detector (SHS-GC-FID) has been used to develop a method for the identification and quantification of hexanal in various fresh and stored edible oils to assess their oxidative rancidity .

Safety and Hazards

Hexanal can cause irritation to the eyes, skin, and respiratory tract if handled improperly . Long-term exposure or ingestion may lead to harmful effects on the liver and kidneys . Hexanal is considered slightly hazardous in case of skin contact or ingestion . It can cause irritation to the skin, eyes, and respiratory tract . Prolonged exposure or repeated use may result in skin dryness or cracking . Upon ingestion, hexanal can cause digestive tract irritation with nausea, vomiting, and diarrhea .

properties

IUPAC Name |

6-fluorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDORMVUFPWKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190754 | |

| Record name | Hexanal, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanal, 6-fluoro- | |

CAS RN |

373-33-1 | |

| Record name | Hexanal, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

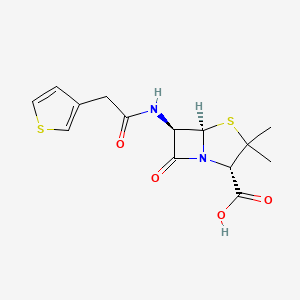

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1655422.png)

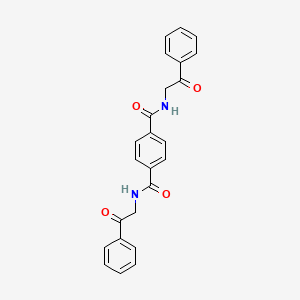

![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)

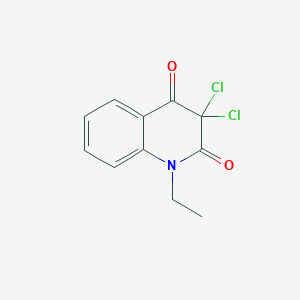

![Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-](/img/structure/B1655425.png)

![3,5-Diiodo-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1655426.png)